molecular formula C17H16N2O2 B229907 2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide

2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B229907
M. Wt: 280.32 g/mol
InChI Key: VINAVFXSBPEUNZ-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide is an organic compound that belongs to the class of benzisoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide typically involves the following steps:

    Formation of Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of o-nitrophenylacetonitrile with hydroxylamine.

    Acylation Reaction: The benzisoxazole derivative is then subjected to an acylation reaction with 3-ethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide
  • 2-(1,2-benzisoxazol-3-yl)-N-(4-methylphenyl)acetamide
  • 2-(1,2-benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide is unique due to the presence of the 3-ethylphenyl group, which may impart specific biological activities and chemical properties that differ from its analogs.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C17H16N2O2/c1-2-12-6-5-7-13(10-12)18-17(20)11-15-14-8-3-4-9-16(14)21-19-15/h3-10H,2,11H2,1H3,(H,18,20)

InChI Key

VINAVFXSBPEUNZ-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32

Origin of Product

United States

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